molecular formula C4H8N4 B13497436 5-(aminomethyl)-1H-pyrazol-3-amine

5-(aminomethyl)-1H-pyrazol-3-amine

Cat. No.: B13497436
M. Wt: 112.13 g/mol
InChI Key: RBRHGIKDXINFLY-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminomethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative and an aldehyde, the pyrazole ring can be formed through cyclization, followed by functional group modifications to introduce the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

5-(aminomethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(aminomethyl)-1H-pyrazol-3-amine include other pyrazole derivatives with different substituents, such as:

  • 5-(aminomethyl)-2-furancarboxylic acid
  • 5-(aminomethyl)-3-methoxyisoxazole

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an aminomethyl group and an amine group on the pyrazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C4H8N4/c5-2-3-1-4(6)8-7-3/h1H,2,5H2,(H3,6,7,8)

InChI Key

RBRHGIKDXINFLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)CN

Origin of Product

United States

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